molecular formula C16H14BrNO2 B15220822 7-Bromo-2-(4-methoxybenzyl)isoindolin-1-one

7-Bromo-2-(4-methoxybenzyl)isoindolin-1-one

Cat. No.: B15220822
M. Wt: 332.19 g/mol
InChI Key: HKVQIVXZIWQBDB-UHFFFAOYSA-N
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Description

7-Bromo-2-(4-methoxybenzyl)isoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family Isoindolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmacologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-(4-methoxybenzyl)isoindolin-1-one typically involves a multi-step process. One common method includes the reaction of 7-bromo-2-(chloromethyl)isoindolin-1-one with 4-methoxybenzylamine under reflux conditions in an ethanol-acetic acid solvent system . The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 4-methoxybenzylamine attacks the chloromethyl group, leading to the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-(4-methoxybenzyl)isoindolin-1-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The isoindolinone ring can be reduced to form isoindoline derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted isoindolinones.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of isoindoline derivatives.

Mechanism of Action

The mechanism of action of 7-Bromo-2-(4-methoxybenzyl)isoindolin-1-one is primarily related to its interaction with biological targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, isoindolinone derivatives have been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways . The presence of the bromo and methoxybenzyl groups enhances the binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • 7-Bromo-2-(4-chlorobenzyl)isoindolin-1-one
  • 7-Bromo-2-(4-fluorobenzyl)isoindolin-1-one
  • 7-Bromo-2-(4-nitrobenzyl)isoindolin-1-one

Comparison: Compared to its analogs, 7-Bromo-2-(4-methoxybenzyl)isoindolin-1-one exhibits unique properties due to the presence of the methoxy group. This group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s biological activity and selectivity . Additionally, the methoxy group can influence the compound’s solubility and stability, making it a valuable scaffold for drug development.

Properties

Molecular Formula

C16H14BrNO2

Molecular Weight

332.19 g/mol

IUPAC Name

7-bromo-2-[(4-methoxyphenyl)methyl]-3H-isoindol-1-one

InChI

InChI=1S/C16H14BrNO2/c1-20-13-7-5-11(6-8-13)9-18-10-12-3-2-4-14(17)15(12)16(18)19/h2-8H,9-10H2,1H3

InChI Key

HKVQIVXZIWQBDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CC3=C(C2=O)C(=CC=C3)Br

Origin of Product

United States

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